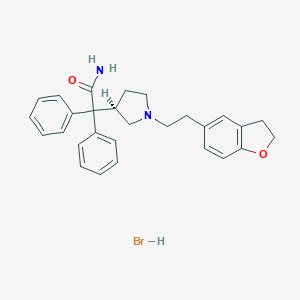
(R)-Darifenacin Hydrobromide
Übersicht
Beschreibung
(R)-Darifenacin Hydrobromide (R-DH) is a muscarinic receptor antagonist that is used in the treatment of overactive bladder. It is a drug that has been approved by the United States Food and Drug Administration (FDA). R-DH is a quaternary ammonium derivative of the tertiary amine darifenacin, and it is the active metabolite of darifenacin. R-DH has a high affinity for muscarinic receptors, and its mechanism of action is believed to be mediated through the inhibition of the muscarinic receptor-mediated signaling pathways.
Wissenschaftliche Forschungsanwendungen
Manufacturing Process Development
- Pramanik et al. (2012) described an efficient commercial manufacturing process for darifenacin hydrobromide, emphasizing its role as a potent M3 selective receptor antagonist used in urinary incontinence treatment. Pramanik et al. (2012)
Formulation and Drug Delivery
- Allah and Hussein (2018) developed nanostructured lipid carriers for darifenacin hydrobromide to enhance bioavailability, demonstrating controlled drug release up to 12 hours. Allah & Hussein (2018)
- Brahma (2017) focused on developing extended-release tablets of darifenacin hydrobromide for overactive bladder syndrome, highlighting the need for once-a-day dosing to improve patient compliance. Brahma (2017)
- Patel et al. (2023) developed a microemulsion-based transdermal gel for darifenacin hydrobromide, aiming to improve bioavailability and reduce dosage frequency. Patel et al. (2023)
- Abbas et al. (2019) formulated darifenacin hydrobromide as fast dissolving buccal films, enhancing patient compliance with improved disintegration and dissolution rates. Abbas et al. (2019)
Analytical Methods and Quality Control
- Acharya et al. (2018) developed and validated an RP-HPLC method for determining darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms. Acharya et al. (2018)
- Murthy et al. (2013) developed a mass spectrometry method for estimating darifenacin in human plasma, indicating its application in clinical studies. Murthy et al. (2013)
Synthesis and Chemical Analysis
- Zang Heng-chang (2012) and Yuan Zhe-dong (2007) both focused on the synthesis of darifenacin hydrobromide, outlining different methods and yields for producing the compound. Zang Heng-chang (2012), Yuan Zhe-dong (2007)
Stability and Degradation Studies
- Kathirvel et al. (2011, 2012) established methods for quantifying darifenacin hydrobromide and assessing its stability under various conditions. Kathirvel et al. (2011), Kathirvel et al. (2012)
Eigenschaften
IUPAC Name |
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-UQIIZPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Darifenacin Hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)
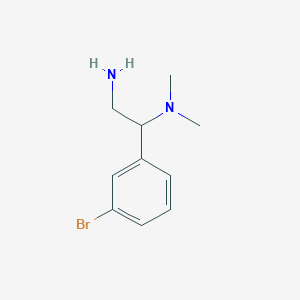
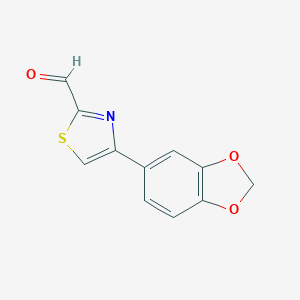
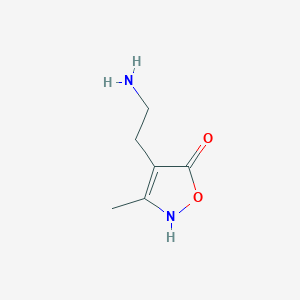

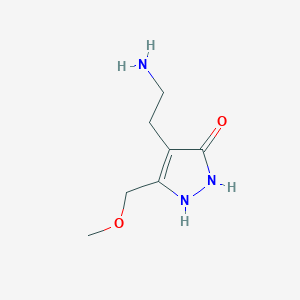
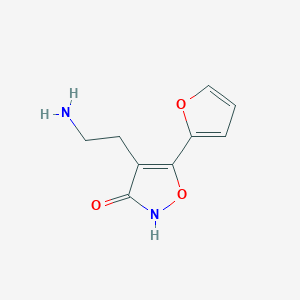
![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)
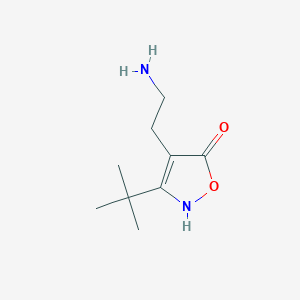
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)